molecular formula C14H21ClN4O2 B12100829 tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate

tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate

Cat. No.: B12100829
M. Wt: 312.79 g/mol
InChI Key: IXZHFYGAWONORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H21ClN4O2 and a molecular weight of 312.8 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 4-chloropyrimidine-2-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Scientific Research Applications

Chemistry: tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new chemical entities .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacologically active agent. It may be used in the development of drugs targeting specific biological pathways .

Industry: The compound finds applications in the production of agrochemicals, pharmaceuticals, and other fine chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to the desired biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. The position of the chlorine atom and the tert-butyl group can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C14H21ClN4O2

Molecular Weight

312.79 g/mol

IUPAC Name

tert-butyl 3-[(4-chloropyrimidin-2-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-4-5-10(9-19)17-12-16-7-6-11(15)18-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,17,18)

InChI Key

IXZHFYGAWONORV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CC(=N2)Cl

Origin of Product

United States

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